molecular formula C11H14FNO B15340339 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline

Cat. No.: B15340339
M. Wt: 195.23 g/mol
InChI Key: TZSWOHAFSPRLAE-UHFFFAOYSA-N
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Description

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound that features a fluorine atom, a tetrahydro-2H-pyran ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline typically involves the introduction of the fluorine atom and the tetrahydro-2H-pyran ring onto an aniline backbone. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring. The tetrahydro-2H-pyran ring can be added through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The fluorine atom and the tetrahydro-2H-pyran ring contribute to the compound’s binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(tetrahydro-2H-pyran-4-yl)aniline
  • 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)aniline
  • 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)phenol

Uniqueness

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or phenol analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-fluoro-5-(oxan-4-yl)aniline

InChI

InChI=1S/C11H14FNO/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8H,1-4,13H2

InChI Key

TZSWOHAFSPRLAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=CC(=C2)F)N

Origin of Product

United States

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